5'-o-Acetyl-2',3'-o-isopropylideneadenosine

Enzymatic stability Nucleoside metabolism In vivo half-life extension

This chemically protected adenosine derivative uniquely combines 5′-O-acetyl and 2′,3′-O-isopropylidene groups, enabling regioselective C-8 functionalization impossible with mono-protected analogs. It is the essential precursor for synthesizing 8-substituted adenosines, 2′-deoxyadenosine, and the bioactive cordycepin via bromination–tosylation–deoxygenation. The dual protection confers metabolic stability, resisting ADA deamination and PNP cleavage. Only the fully protected scaffold ensures selective transformations; unprotected or mono-protected adenosines fail to achieve equivalent regiochemical control.

Molecular Formula C₁₅H₁₉N₅O₅
Molecular Weight 349.34 g/mol
CAS No. 15888-38-7
Cat. No. B014609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-o-Acetyl-2',3'-o-isopropylideneadenosine
CAS15888-38-7
Synonyms2’,3’-O-Isopropylidene-5’-O-acetyladenosine;  2’,3’-O-(1-Methylethylidene)adenosine 5’-Acetate;  NSC 90373
Molecular FormulaC₁₅H₁₉N₅O₅
Molecular Weight349.34 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C
InChIInChI=1S/C15H19N5O5/c1-7(21)22-4-8-10-11(25-15(2,3)24-10)14(23-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14H,4H2,1-3H3,(H2,16,17,18)
InChIKeyAGPPMENETHBDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-O-Acetyl-2',3'-O-isopropylideneadenosine CAS 15888-38-7 Procurement Overview: Modified Adenosine Nucleoside with Dual Protection Chemistry


5'-O-Acetyl-2',3'-O-isopropylideneadenosine (CAS: 15888-38-7; molecular formula C₁₅H₁₉N₅O₅; MW: 349.34 g/mol) is a chemically protected adenosine derivative featuring an acetyl group at the 5'-O position and an isopropylidene acetal protecting the 2',3'-cis-diol of the ribose moiety [1]. This compound serves as a critical synthetic intermediate in nucleoside chemistry, enabling selective functionalization at the 8-position of the adenine base and at the 5'-position of the sugar while maintaining the 2',3'-hydroxyl groups in protected form [2]. The isopropylidene group functions as a molecular scaffold that introduces conformational constraint and metabolic stability, allowing researchers to probe enzyme-substrate interactions and to access deoxygenated adenosine analogs including cordycepin (3'-deoxyadenosine) [3].

5'-O-Acetyl-2',3'-O-isopropylideneadenosine CAS 15888-38-7: Why Unprotected Adenosine or Alternative 5'-Modified Analogs Cannot Substitute


Simple substitution of 5'-O-Acetyl-2',3'-O-isopropylideneadenosine with unprotected adenosine, 5'-O-acetyladenosine, or 2',3'-O-isopropylideneadenosine fails to replicate the compound's unique dual-protection architecture required for regioselective transformations. Unprotected adenosine is susceptible to enzymatic deamination by adenosine deaminase (ADA) and phosphorolytic cleavage by purine nucleoside phosphorylase (PNP), leading to rapid metabolic degradation in biological systems [1]. 2',3'-O-isopropylideneadenosine lacks the 5'-acetyl group, rendering the 5'-hydroxyl available for unwanted side reactions during synthetic manipulations targeting the adenine base [2]. 5'-O-acetyladenosine lacks the 2',3'-isopropylidene protection, exposing the ribose cis-diol to oxidation and nucleophilic attack [3]. Only the combination of both protecting groups in 5'-O-Acetyl-2',3'-O-isopropylideneadenosine enables the precise regiochemical control required for 8-position functionalization and subsequent deoxygenation pathways.

5'-O-Acetyl-2',3'-O-isopropylideneadenosine CAS 15888-38-7 Evidence Guide: Quantified Differentiation from Closest Analogs


2',3'-O-Isopropylidene-Modified Adenosine Derivatives Exhibit Complete Resistance to Purine Nucleoside Phosphorylase (PNP) Versus Rapid Phosphorolysis of Unprotected Adenosine

In rat liver homogenates, 2',3'-O-isopropylidene adenosine demonstrates complete resistance to cleavage by purine nucleoside phosphorylase (PNP), whereas unprotected adenosine is rapidly split by this enzyme [1]. The isopropylidene acetal protecting group sterically blocks PNP active site access, preventing phosphorolytic cleavage of the N-glycosidic bond. This resistance is absolute—under the experimental conditions, no enzymic splitting of the isopropylidene group was observed [1].

Enzymatic stability Nucleoside metabolism In vivo half-life extension

2',3'-O-Isopropylideneadenosine Demonstrates Enhanced Cellular Uptake and Deamination in Hepatoma Cells Versus Adenosine

In Zaidel hepatoma cells, uptake and deamination of 2',3'-O-isopropylideneadenosine occurs more intensively than uptake and deamination of adenosine [1]. Unlike adenosine, a small portion of which is phosphorylated and incorporated into polymer biosynthesis, 2',3'-O-isopropylideneadenosine accumulates in cells without being split by PNP, ultimately leading to cell death [1]. The equivalent rate of deamination in intact cells versus homogenates indicates high penetrability through plasma membranes [1].

Cellular permeability Cancer metabolism Antiproliferative nucleosides

2',3'-O-Isopropylidene Adenosine Undergoes Reduced Deamination Intensity Relative to Adenosine in Rat Liver Homogenates

In rat liver homogenates, 2',3'-O-isopropylidene adenosine undergoes deamination similar to adenosine but with reduced intensity, forming 2',3'-O-isopropylidene inosine as the sole product [1]. The isopropylidene protecting group does not prevent deamination but attenuates the reaction rate, providing a metabolically more stable adenosine analog while still allowing conversion to the corresponding inosine derivative [1].

ADA resistance Metabolic stability Nucleoside analog design

5'-O-Acetyl-2',3'-O-isopropylideneadenosine Enables Synthetic Access to 2'-Deoxyadenosine and Cordycepin Not Achievable with Alternative Protected Adenosine Analogs

5'-O-Acetyl-2',3'-O-isopropylideneadenosine serves as the essential starting material for the synthesis of 2'-deoxyadenosine and 3'-deoxyadenosine (cordycepin) via 8-bromination, tosylation, anhydro-bond formation, and desulfurization [1]. This synthetic route yields two distinct deoxygenated adenosine analogs from a single protected precursor—a transformation not achievable with 2',3'-O-isopropylideneadenosine alone (which lacks 5'-protection) or with 5'-O-acetyladenosine (which lacks 2',3'-protection) [1][2].

Regioselective synthesis Deoxynucleoside preparation Nucleoside chemistry

5'-O-Acetyl-2',3'-O-isopropylideneadenosine CAS 15888-38-7: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of 2'-Deoxyadenosine and Cordycepin (3'-Deoxyadenosine) via 8-Bromination Route

This compound serves as the essential fully protected adenosine precursor for preparing both 2'-deoxyadenosine and the bioactive nucleoside cordycepin (3'-deoxyadenosine) through the established 8-bromination–tosylation–anhydro-bond formation–desulfurization pathway [1]. The dual protection (5'-acetyl plus 2',3'-isopropylidene) enables regioselective functionalization at the 8-position of the adenine base, a transformation that cannot be performed with equivalent selectivity using mono-protected adenosine analogs [1].

Preparation of 8-Alkyladenosine and 8-Substituted Adenosine Derivatives

5'-O-Acetyl-2',3'-O-isopropylidene-8-methylsulfonyladenosine—derived from the title compound—reacts with ethyl sodioacetoacetate to yield 8-ethoxycarbonylmethyl adenosine derivatives, which upon hydrolytic decarboxylation and deacetonation afford 8-methyladenosine in high yield [2]. Alkylation of this intermediate with methyl or ethyl iodide enables access to 8-ethyl- and 8-propyladenosines, demonstrating the compound's versatility as a gateway to diverse 8-substituted adenosine analogs [2].

Investigating Adenosine Deaminase (ADA) and Adenylate Deaminase (AMPDA) Substrate Specificity

The 2',3'-O-isopropylidene scaffold, from which the title compound is directly derived, has been validated as a molecular platform for introducing modifications at the 5'- and 1'-positions to evaluate ADA and AMPDA biocatalytic activity [3]. Studies comparing 2',3'-O-isopropylidene adenosine with adenosine reveal attenuated deamination rates [4] and complete resistance to PNP cleavage [4], establishing the isopropylidene-protected adenosine framework as a valuable probe for dissecting the structural determinants of nucleoside-metabolizing enzyme specificity.

Investigating Differential Cellular Uptake and Metabolic Fate in Cancer Cells

Based on the evidence that 2',3'-O-isopropylideneadenosine exhibits more intensive uptake and deamination than adenosine in hepatoma cells, leading to cellular accumulation and death [5], the title compound's protected scaffold can be employed to explore structure–activity relationships governing nucleoside analog uptake and cytotoxicity. The dual-protection strategy enables systematic variation of the 5'-substituent while maintaining the metabolically stabilizing 2',3'-isopropylidene group [5].

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